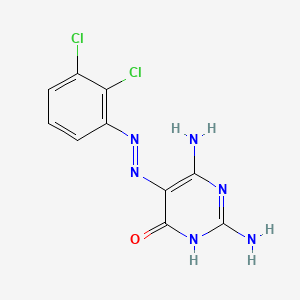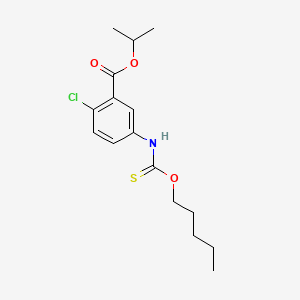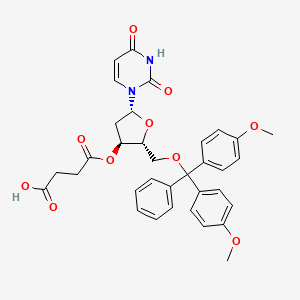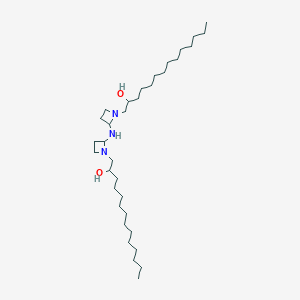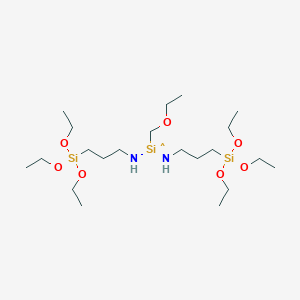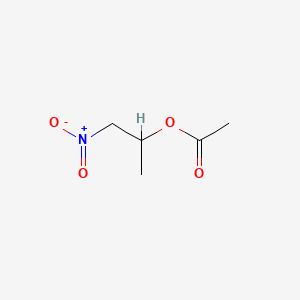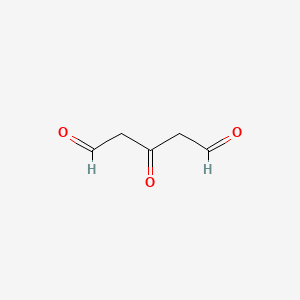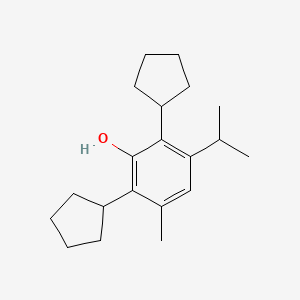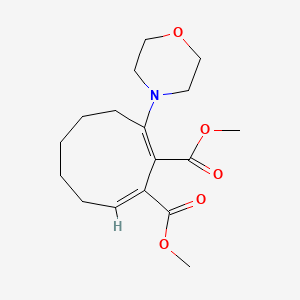
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is a complex organic compound featuring a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which can be used to construct the cyclononadiene core . The reaction conditions often include the use of activated alkenes or alkynes as dipolarophiles, with the addition of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain kinases involved in cell cycle regulation and cytokinesis, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with similar structural features but different chemical properties.
CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester: Another compound with a morpholine ring, known for its anti-inflammatory properties.
Uniqueness
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a morpholine ring with a cyclononadiene core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
93992-66-6 |
|---|---|
Formule moléculaire |
C17H25NO5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
dimethyl (1E,2Z)-3-morpholin-4-ylcyclonona-2,9-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H25NO5/c1-21-16(19)13-7-5-3-4-6-8-14(15(13)17(20)22-2)18-9-11-23-12-10-18/h7H,3-6,8-12H2,1-2H3/b13-7+,15-14- |
Clé InChI |
BRYAUEIWKBLXLF-WMJAJJCRSA-N |
SMILES isomérique |
COC(=O)/C/1=C/CCCCC/C(=C1/C(=O)OC)/N2CCOCC2 |
SMILES canonique |
COC(=O)C1=CCCCCCC(=C1C(=O)OC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


